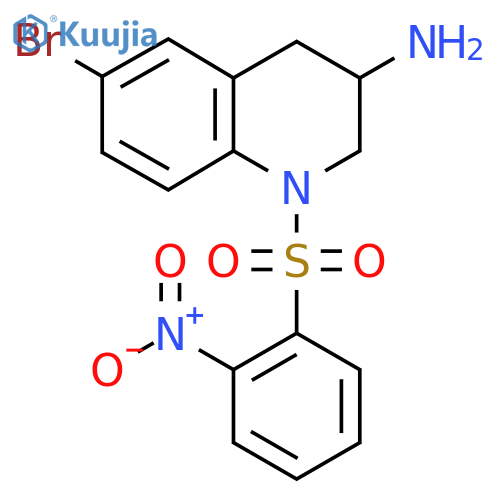Cas no 2138042-04-1 (6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine)
6-ブロモ-1-(2-ニトロベンゼンスルホニル)-1,2,3,4-テトラヒドロキノリン-3-アミンは、有機合成において重要な中間体として利用される化合物です。この化合物は、キノリン骨格にブロモ基とニトロベンゼンスルホニル基が導入されており、さらにアミン官能基を有するため、多様な修飾反応に適しています。特に医薬品や機能性材料の合成において、高い反応性と選択性を示す点が特徴です。ニトロベンゼンスルホニル基は保護基としても機能し、合成経路の制御が容易であるため、複雑な分子構築に有用です。また、結晶性が良好なため精製工程が簡便であり、高純度での取り扱いが可能です。

2138042-04-1 structure
商品名:6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine
6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine 化学的及び物理的性質
名前と識別子
-
- EN300-1169278
- 2138042-04-1
- 6-bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine
- 6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine
-
- インチ: 1S/C15H14BrN3O4S/c16-11-5-6-13-10(7-11)8-12(17)9-18(13)24(22,23)15-4-2-1-3-14(15)19(20)21/h1-7,12H,8-9,17H2
- InChIKey: APPODBAHLWVAKN-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)CC(CN2S(C1C=CC=CC=1[N+](=O)[O-])(=O)=O)N
計算された属性
- せいみつぶんしりょう: 410.98884g/mol
- どういたいしつりょう: 410.98884g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 576
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1169278-10.0g |
2138042-04-1 | 10g |
$7312.0 | 2023-06-08 | |||
| Enamine | EN300-1169278-0.1g |
2138042-04-1 | 0.1g |
$1496.0 | 2023-06-08 | |||
| Enamine | EN300-1169278-0.25g |
2138042-04-1 | 0.25g |
$1564.0 | 2023-06-08 | |||
| Enamine | EN300-1169278-0.5g |
2138042-04-1 | 0.5g |
$1632.0 | 2023-06-08 | |||
| Enamine | EN300-1169278-500mg |
2138042-04-1 | 500mg |
$1632.0 | 2023-10-03 | |||
| Enamine | EN300-1169278-10000mg |
2138042-04-1 | 10000mg |
$7312.0 | 2023-10-03 | |||
| Enamine | EN300-1169278-1.0g |
2138042-04-1 | 1g |
$1701.0 | 2023-06-08 | |||
| Enamine | EN300-1169278-0.05g |
2138042-04-1 | 0.05g |
$1428.0 | 2023-06-08 | |||
| Enamine | EN300-1169278-250mg |
2138042-04-1 | 250mg |
$1564.0 | 2023-10-03 | |||
| Enamine | EN300-1169278-5000mg |
2138042-04-1 | 5000mg |
$4930.0 | 2023-10-03 |
6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine 関連文献
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
2138042-04-1 (6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine) 関連製品
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
